N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
The compound N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiophene ring and a tetrahydrofuran carboxamide side chain. Its structure combines pharmacologically relevant motifs:
- Pyrazole: Known for modulating biological activity in medicinal chemistry, particularly in anti-inflammatory and antimicrobial agents.
- Thiophene: A sulfur-containing aromatic ring often used to enhance metabolic stability and binding affinity in drug design.
- Tetrahydrofuran carboxamide: A polar moiety that may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-9-13(14-3-2-8-21-14)17-18(11)6-5-16-15(19)12-4-7-20-10-12/h2-3,8-9,12H,4-7,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNMYHXDJIMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCOC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Antibacterial Research
Foroumadi et al. synthesized quinolone derivatives with thiophene-based substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones) (). Key comparisons include:
The pyrazole-thiophene motif in the target compound could mimic the DNA-interacting properties of quinolones but lacks the carboxylic acid group critical for metal ion chelation in bacterial gyrase inhibition .
Pharmacopeial Derivatives with Thiophene-Tetrahydrofuran Motifs
Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () share thiophene and tetrahydrofuran-like ether linkages but are optimized for CNS penetration. Key distinctions:
- Pharmacopeial Analogues : Basic amine and sulfonate groups (enhanced blood-brain barrier permeability).
These differences suggest divergent therapeutic applications: the target compound may favor peripheral action, while pharmacopeial analogues target neurological pathways .
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